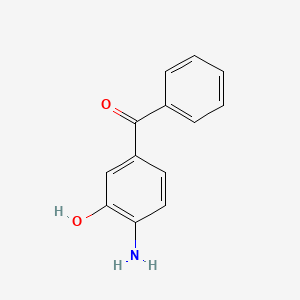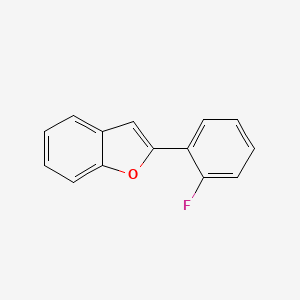
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinium ring substituted with a carbamyl group and a 2,4-dinitrophenyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the reaction of 2,4-dinitrophenyl chloride with pyridine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine in dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of nitro groups.
Substitution: Formation of new compounds with different substituents replacing the dinitrophenyl group.
科学研究应用
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of enzyme activities, alteration of signal transduction pathways, and interaction with cellular membranes.
相似化合物的比较
Similar Compounds
- 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridine
- 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridinium bromide
- 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridinium iodide
Uniqueness
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride stands out due to its specific chloride anion, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
53406-00-1 |
|---|---|
分子式 |
C12H9ClN4O5 |
分子量 |
324.67 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C12H8N4O5.ClH/c13-12(17)8-2-1-5-14(7-8)10-4-3-9(15(18)19)6-11(10)16(20)21;/h1-7H,(H-,13,17);1H |
InChI 键 |
RGQXHAWMLUYSTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N.[Cl-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)
![Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8786855.png)

